molecular formula C26H16BrNO B14008817 2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one CAS No. 3405-17-2

2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one

Cat. No.: B14008817
CAS No.: 3405-17-2
M. Wt: 438.3 g/mol
InChI Key: WRQYQFOLTSSEHN-UHFFFAOYSA-N
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Description

2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one is a complex organic compound that belongs to the class of fluorene derivatives. Fluorene compounds are known for their unique structural properties, which include a fused tricyclic system. This particular compound is characterized by the presence of a bromine atom at the 9th position of the fluorene ring and an amino group attached to another fluorene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one typically involves the bromination of fluorene derivatives followed by amination. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O). The reaction is carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Boron Trifluoride Etherate (BF3·Et2O): Used as a catalyst.

    Dichloromethane (CH2Cl2): Common solvent for reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination with NBS typically yields brominated fluorene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding properties. The compound can form various intermediates, such as allene carbocations, which facilitate its reactions .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one, with CAS number 3405-17-2, is a fluorene derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure, which may contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

  • Molecular Formula : C26H16BrNO
  • Molecular Weight : 438.3153 g/mol
  • Density : 1.557 g/cm³
  • Boiling Point : 625.7°C at 760 mmHg
  • Flash Point : 332.2°C
PropertyValue
Molecular FormulaC26H16BrNO
Molecular Weight438.3153 g/mol
Density1.557 g/cm³
Boiling Point625.7°C
Flash Point332.2°C

Biological Activity Overview

Research indicates that compounds with a fluorene backbone, including this compound, exhibit a range of biological activities such as antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Studies have shown that fluorene derivatives can possess significant antimicrobial properties. In particular, derivatives similar to the compound have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of bromine in the structure may enhance these activities due to its electron-withdrawing effects, which can affect the compound's interaction with microbial targets .

Anticancer Potential

Fluorene derivatives have been explored for their potential as anticancer agents. Research indicates that certain modifications on the fluorene structure can lead to enhanced antiproliferative activity against cancer cell lines. For instance, compounds derived from fluorenone have shown promise as inhibitors of type I topoisomerase, an enzyme crucial for DNA replication and repair .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various fluorene derivatives, it was found that some compounds exhibited low minimum inhibitory concentrations (MICs) against resistant strains of bacteria. The structural modifications, including the introduction of halogens like bromine, were noted to significantly increase antibacterial activity .

Case Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of fluorene derivatives on human cancer cell lines revealed that specific structural features led to enhanced cytotoxicity. The study highlighted that compounds with longer aliphatic chains attached to the fluorene nucleus showed increased activity against breast cancer cells .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various cellular pathways:

  • Inhibition of Topoisomerases : Compounds in this class may inhibit topoisomerases, leading to disrupted DNA replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some fluorene derivatives induce oxidative stress in microbial cells, leading to cell death.
  • Membrane Disruption : The lipophilicity of these compounds allows them to penetrate microbial membranes effectively.

Properties

CAS No.

3405-17-2

Molecular Formula

C26H16BrNO

Molecular Weight

438.3 g/mol

IUPAC Name

2-[(9-bromofluoren-9-yl)amino]fluoren-9-one

InChI

InChI=1S/C26H16BrNO/c27-26(23-11-5-3-8-19(23)20-9-4-6-12-24(20)26)28-16-13-14-18-17-7-1-2-10-21(17)25(29)22(18)15-16/h1-15,28H

InChI Key

WRQYQFOLTSSEHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC4(C5=CC=CC=C5C6=CC=CC=C64)Br

Origin of Product

United States

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